molecular formula C25H29N5O2 B11196700 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[2-(pyridin-3-yl)ethyl]piperidine-4-carboxamide

1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[2-(pyridin-3-yl)ethyl]piperidine-4-carboxamide

Cat. No.: B11196700
M. Wt: 431.5 g/mol
InChI Key: WWVZGDRDFSTAMZ-UHFFFAOYSA-N
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Description

1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[2-(pyridin-3-yl)ethyl]piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[2-(pyridin-3-yl)ethyl]piperidine-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine core, followed by the introduction of the phenoxy and piperidine groups. Key steps include:

    Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Phenoxy Group: This step involves the nucleophilic substitution of a halogenated pyrimidine with 4-ethylphenol.

    Attachment of the Piperidine Group: The piperidine moiety is introduced via amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[2-(pyridin-3-yl)ethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones under strong oxidizing conditions.

    Reduction: The pyrimidine ring can be selectively reduced to dihydropyrimidine derivatives using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine and piperidine moieties.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine and piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Evaluated for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[2-(pyridin-3-yl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and thereby influencing cellular pathways. For example, it could inhibit a key enzyme involved in cell proliferation, leading to anti-cancer effects.

Comparison with Similar Compounds

    2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share the pyrimidine core and exhibit similar biological activities.

    4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another heterocyclic compound with potential therapeutic applications.

Uniqueness: 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[2-(pyridin-3-yl)ethyl]piperidine-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

Molecular Formula

C25H29N5O2

Molecular Weight

431.5 g/mol

IUPAC Name

1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-pyridin-3-ylethyl)piperidine-4-carboxamide

InChI

InChI=1S/C25H29N5O2/c1-2-19-5-7-22(8-6-19)32-24-16-23(28-18-29-24)30-14-10-21(11-15-30)25(31)27-13-9-20-4-3-12-26-17-20/h3-8,12,16-18,21H,2,9-11,13-15H2,1H3,(H,27,31)

InChI Key

WWVZGDRDFSTAMZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCCC4=CN=CC=C4

Origin of Product

United States

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